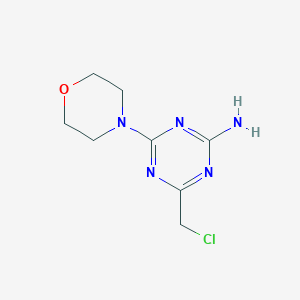

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAGDEITRDZSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176266 | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21868-41-7 | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, step-by-step synthetic protocol, a thorough analysis of its structural and analytical characterization, and insights into the chemical principles underpinning the methodology.

Introduction: The Significance of Substituted 1,3,5-Triazines

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] The strategic substitution on the triazine ring allows for the fine-tuning of physicochemical properties and pharmacological profiles, leading to the development of numerous therapeutic agents. The title compound, this compound, incorporates three key functionalities: a reactive chloromethyl group, a versatile morpholine moiety, and a primary amine. This unique combination makes it a promising building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. The chloromethyl group, in particular, serves as a valuable electrophilic handle for further derivatization, enabling the construction of compound libraries for drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is designed based on the well-established principles of nucleophilic aromatic substitution on the 1,3,5-triazine ring. The general reactivity of chlorotriazines allows for a sequential and controlled displacement of the chlorine atoms by various nucleophiles, a process primarily governed by temperature control.[2]

Our retrosynthetic analysis deconstructs the target molecule into readily available starting materials. The core of our strategy revolves around a key intermediate, 2,4-dichloro-6-(chloromethyl)-1,3,5-triazine, which can be conceptually derived from cyanuric chloride. The synthesis then proceeds through a two-step nucleophilic substitution sequence: first with morpholine, followed by amination.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the title compound.

Synthesis of 2,4-dichloro-6-(chloromethyl)-1,3,5-triazine (Intermediate 2)

The synthesis of this key intermediate is a critical first step. While various methods can be envisioned, a plausible route involves the reaction of cyanuric chloride with a suitable C1 synthon. For the purpose of this guide, we will assume the availability of this intermediate.

Synthesis of 2-Chloro-4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazine (Intermediate 1)

This step involves the selective monosubstitution of the dichlorotriazine intermediate with morpholine. The reaction is carried out at a low temperature to favor the displacement of a single chlorine atom.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloro-6-(chloromethyl)-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

To a separate flask, add morpholine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq) to anhydrous THF.

-

Add the morpholine solution dropwise to the cooled solution of the dichlorotriazine over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated DIEA hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired monosubstituted product.

Synthesis of this compound (Target Compound)

The final step involves the displacement of the remaining chlorine atom with an amino group. This reaction is typically carried out at a higher temperature compared to the first substitution.

Protocol:

-

Dissolve 2-chloro-4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazine (1.0 eq) in a suitable solvent such as 1,4-dioxane in a sealed pressure vessel.

-

Add a solution of ammonia in methanol (excess, e.g., 7N solution) to the reaction mixture.

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Caption: Synthetic workflow for the target compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A singlet for the chloromethyl protons (CH₂Cl), typically in the range of 4.5-5.0 ppm. Two multiplets for the morpholine protons, corresponding to the N-CH₂ and O-CH₂ groups, likely around 3.7-3.9 ppm. A broad singlet for the primary amine protons (NH₂), which is D₂O exchangeable. |

| ¹³C NMR | A signal for the chloromethyl carbon (CH₂Cl) around 40-50 ppm. Signals for the morpholine carbons, with the N-CH₂ carbons appearing around 43-45 ppm and the O-CH₂ carbons around 66-68 ppm. Three distinct signals for the triazine ring carbons, with their chemical shifts influenced by the different substituents. |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and C-O stretching of the morpholine ring. |

Chromatographic and Physical Analysis

| Technique | Purpose |

| TLC | To monitor the progress of the reactions and assess the purity of the isolated products. |

| HPLC | To determine the final purity of the compound with high accuracy. |

| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. |

| Elemental Analysis | To confirm the elemental composition (C, H, N, Cl) of the synthesized compound. |

Mechanistic Insights and Rationale for Experimental Choices

The synthetic strategy relies on the differential reactivity of the chlorine atoms on the triazine ring. The first nucleophilic substitution with morpholine is conducted at a low temperature because the introduction of the electron-donating morpholino group deactivates the remaining carbon-chlorine bonds towards further substitution.[2] Consequently, the second substitution with ammonia requires more forcing conditions (higher temperature) to proceed at a reasonable rate. The choice of a non-nucleophilic base like DIEA in the first step is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis of this compound. The provided experimental protocols are based on established principles of triazine chemistry and are designed to be reproducible in a standard laboratory setting. The detailed characterization plan will ensure the unambiguous identification and purity assessment of the final compound. This versatile molecule, with its reactive chloromethyl handle, holds significant potential as a key intermediate for the development of novel therapeutic agents.

References

- BenchChem. (2025).

- Al‐Zaydi, K. M., et al. (2025). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.

- Zeng, T., Ren, W.-Z., & Sun, L.-G. (2007). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. PubMed.

- SpectraBase. (n.d.). 1,3,5-triazin-2-amine, 4-[(2-chlorophenoxy)methyl]-6-(4-morpholinyl)- [1H NMR].

- El-Sayed, M. A.-A., et al. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.

- BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.

- Cholera, A. Y., & Ladva, K. D. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.

- Kunishima, M., et al. (n.d.). 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride. Sci-Hub.

- Zeng, T., Ren, W.-Z., & Sun, L.-G. (n.d.). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. PMC - NIH.

- El-Faham, A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

- G, V. K., et al. (n.d.). Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)

- ChemicalBook. (n.d.). 4-(chloromethyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine.

- Jiang, Y.-P., et al. (2025). 4-Chloro-6-morpholino-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine.

-

Falorni, M., et al. (n.d.). 4-(4,6-Dimethoxy[3][4][5]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- Kunishima, M., et al. (2025). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride.

- Wako Pure Chemical Industries. (n.d.). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)

- Beghetto, V., et al. (n.d.). 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films. RSC Publishing.

- Pal'chikov, V. A. (2025). Morpholines. Synthesis and Biological Activity.

- da Silva, T. B., & de Oliveira, F. F. (n.d.).

-

Gümbel, N., et al. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][6]triazin-7(6H)-ones and Derivatives. MDPI.

- Kunishima, M., et al. (2025). ChemInform Abstract: 4‐(4,6‐Dimethoxy‐1,3,5‐triazin‐2‐yl)‐4‐methyl‐morpholinium Chloride: An Efficient Condensing Agent Leading to the Formation of Amides and Esters.

- Kunishima, M., et al. (n.d.). Focus: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM).

- SpectraBase. (n.d.). 4-Methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-amine [MS (GC)].

- Beghetto, V., et al. (2025). 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films. NIH.

- SciProfiles. (2012). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride.

- Wikipedia. (n.d.). DMTMM.

- Wikipedia. (n.d.). Cyanuric chloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Synthesis of some β-trichloromethyl-azines and -diazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-4-chloromethyl-6-morpholino-s-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symmetrical triazines (s-triazines) represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] The s-triazine scaffold is a versatile platform for developing therapeutic agents, with derivatives exhibiting anticancer, antiviral, and antimicrobial properties.[1][2] Strategic substitution on the triazine ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the physicochemical properties, synthesis, and potential applications of a specific derivative, 2-amino-4-chloromethyl-6-morpholino-s-triazine, a compound of interest for drug discovery programs.

Introduction to 2-amino-4-chloromethyl-6-morpholino-s-triazine

The subject of this guide, 2-amino-4-chloromethyl-6-morpholino-s-triazine, is a trisubstituted s-triazine derivative. Its structure incorporates three key functional groups: a primary amino group, a reactive chloromethyl group, and a morpholine moiety. The presence of the morpholine ring is often associated with favorable pharmacokinetic properties and potent biological activity.[3] The amino group can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. The chloromethyl group provides a reactive handle for further chemical modification or covalent interaction with biological targets. Understanding the physicochemical properties of this molecule is paramount for its effective application in research and drug development.

Synthesis Pathway

The synthesis of 2-amino-4-chloromethyl-6-morpholino-s-triazine proceeds via a sequential nucleophilic substitution on a 2,4,6-trichloro-s-triazine (cyanuric chloride) core. The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different nucleophiles.[3][4]

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of substituted s-triazines.[5][6]

Step 1: Synthesis of 2,4-dichloro-6-morpholino-s-triazine

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of morpholine (1 equivalent) and a base, such as N,N-diisopropylethylamine (DIEA) or sodium bicarbonate, to the cyanuric chloride solution while stirring vigorously.[3][5]

-

Allow the reaction to proceed at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove any precipitated salts, and the solvent evaporated under reduced pressure to yield the crude 2,4-dichloro-6-morpholino-s-triazine.

Step 2: Synthesis of 2-amino-4-chloro-6-morpholino-s-triazine

-

Dissolve the crude 2,4-dichloro-6-morpholino-s-triazine in a suitable solvent (e.g., THF).

-

Add an aqueous solution of ammonia (excess) to the solution.

-

Allow the reaction to stir at room temperature overnight.[3]

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.

Step 3: Synthesis of 2-amino-4-chloromethyl-6-morpholino-s-triazine

This final step to introduce the chloromethyl group is a conceptual extension, as direct literature for this specific transformation on this scaffold was not found. A plausible route could involve a multi-step process starting from a different precursor or a direct functionalization, which would require experimental validation.

A hypothetical final step could involve the reaction of a suitable precursor with a chloromethylating agent. However, a more standard and controllable approach would be to introduce a hydroxymethyl group first, followed by chlorination.

Alternative Step 3a: Introduction of a Hydroxymethyl Group

-

React 2-amino-4-chloro-6-morpholino-s-triazine with a protected form of a C1 synthon that can be deprotected to reveal a hydroxymethyl group.

Alternative Step 3b: Chlorination

-

Treat the resulting hydroxymethyl-s-triazine derivative with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the final product, 2-amino-4-chloromethyl-6-morpholino-s-triazine.

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Figure 1: Proposed Synthesis Workflow

Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C8H12ClN5O | Based on the chemical structure. |

| Molecular Weight | ~233.67 g/mol | Calculated from the molecular formula. A similar compound, 2-amino-4-anilino-6-(chloromethyl)-s-triazine, has a molecular weight of 235.673 g/mol .[7] |

| Appearance | Likely a white to off-white crystalline solid. | S-triazine derivatives are typically crystalline solids.[8] |

| Melting Point | Expected to be relatively high, likely >200 °C. | The presence of amino and morpholino groups allows for intermolecular hydrogen bonding, which generally leads to higher melting points. For example, (4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)glycine has a melting point of 246–248 °C.[9] 2-amino-4-chloro-6-hydroxy-s-triazine has a melting point >320°C.[10] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols. | The morpholine and amino groups can act as hydrogen bond acceptors and donors, respectively, imparting some water solubility. However, the overall heterocyclic structure is largely nonpolar. S-triazines are generally soluble in most organic solvents.[8] |

| pKa | The s-triazine ring is a weak base. The amino group will have a pKa typical for aromatic amines, and the morpholino nitrogen will also be basic. | The resonance energy of s-triazine is weaker than that of benzene, making it a weak base.[1] The exact pKa values would require experimental determination but are crucial for understanding the compound's behavior in physiological media. |

| Stability | Stable under standard laboratory conditions. The chloromethyl group is a reactive site susceptible to nucleophilic attack. May be sensitive to strong acids, bases, and high temperatures. | Triazine rings are generally stable. However, the chloromethyl group is a leaving group and can be displaced by nucleophiles. The stability of related triazine herbicides has been studied, indicating that storage conditions can affect their integrity.[11] |

| Octanol-Water Partition Coefficient (logP) | Expected to be moderately lipophilic. | The logP value is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While not directly known, it can be estimated using computational models or determined experimentally via methods like shake-flask or HPLC. For a related compound, s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-, a logP value is referenced.[12] |

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 2-amino-4-chloromethyl-6-morpholino-s-triazine.

Workflow for Analytical Characterization

Caption: Figure 2: Analytical Characterization Workflow

Detailed Methodologies

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 220-260 nm range).

-

Purpose: To determine the purity of the compound and for purification if using preparative HPLC.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons. Expected signals would include those for the amino protons, the chloromethyl protons, and the protons of the morpholine ring.

-

¹³C NMR: To identify the number and types of carbon atoms. Expected signals would include those for the triazine ring carbons, the chloromethyl carbon, and the morpholine carbons.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Analysis: High-resolution mass spectrometry (HRMS) to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z).

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the presence of key functional groups.

-

Expected Peaks: N-H stretching (amino group), C-H stretching (aliphatic groups), C=N stretching (triazine ring), and C-Cl stretching (chloromethyl group).

-

Potential Applications in Drug Development

The s-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[3] Derivatives of s-triazine have shown a wide range of biological activities, including:

-

Anticancer Activity: Many s-triazine derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[1][2]

-

Antimicrobial and Antifungal Activity: The triazine core is present in several antimicrobial and antifungal compounds.[3] The presence of a morpholine ring, in particular, has been associated with antifungal activity.[3]

-

Antiviral Activity: Certain s-triazine derivatives have demonstrated antiviral properties.[1]

The 2-amino-4-chloromethyl-6-morpholino-s-triazine molecule combines features that make it an interesting candidate for further investigation. The chloromethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, leading to irreversible inhibition. This makes it a candidate for targeted covalent inhibitor development.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling chlorinated organic compounds and heterocyclic amines should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Refer to the Safety Data Sheet (SDS) for any known hazards of the starting materials and related compounds.

Conclusion

2-amino-4-chloromethyl-6-morpholino-s-triazine is a synthetically accessible s-triazine derivative with a combination of functional groups that suggest potential for biological activity. Its physicochemical properties, including a probable high melting point and solubility in polar organic solvents, make it amenable to standard laboratory procedures. The presence of a reactive chloromethyl group offers opportunities for the development of targeted covalent inhibitors. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

-

Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-4-morpholino-s-triazine. 2

-

MDPI. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021-02-06). 3

-

PMC - NIH. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. 5

-

PrepChem.com. Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II. 10

-

ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006-08-14). 4

-

Smolecule. 2-Amino-4-hydroxy-6-chloro-s-triazine. (2023-08-15). 13

-

PubChem. 2,4-Dichloro-6-morpholino-1,3,5-triazine. 14

-

Cheméo. s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)- (CAS 3004-71-5). 12

-

NIST WebBook. 2-Amino-4-anilino-6-(chloromethyl)-s-triazine. 7

-

ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025-08-07). 15

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. 16

-

CDC. TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. 11

-

NIH. 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one. 17

-

PMC - NIH. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. (2025-03-12). 18

-

PubMed. Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022-02-12). 1

-

International Journal of Pharmaceutical Sciences Review and Research. Triazine Derivatives and its Pharmacological Potential. (2020-04-21). 8

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. 6

-

PubChem. 2-(P-Chloroanilino)-4-ethyl-6-amino-1,3,5-triazine. 19

-

NIH. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. (2020-10-21). 20

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-4-anilino-6-(chloromethyl)-s-triazine [webbook.nist.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. cdc.gov [cdc.gov]

- 12. s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)- (CAS 3004-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Buy 2-Amino-4-hydroxy-6-chloro-s-triazine | 38862-29-2 [smolecule.com]

- 14. 2,4-Dichloro-6-morpholino-1,3,5-triazine | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-(P-Chloroanilino)-4-ethyl-6-amino-1,3,5-triazine | C11H12ClN5 | CID 12652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (CAS 21868-41-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine , registered under CAS number 21868-41-7. This compound belongs to the class of 1,3,5-triazine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1][2] The presence of a morpholine ring and a reactive chloromethyl group makes this molecule a versatile building block for the synthesis of novel therapeutic agents. This guide will delve into the rationale behind its synthesis, its physicochemical characteristics, and its potential as a lead compound in drug discovery, particularly in oncology and antimicrobial research. While there is a noted discrepancy in some public databases regarding its identity, this guide will focus on the authoritative structure as confirmed by multiple chemical supplier safety data sheets.[3][4]

Chemical Identity and Physicochemical Properties

The definitive identification of a chemical entity is paramount for reproducible scientific research. CAS number 21868-41-7 is assigned to the chemical compound 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine .[3][5]

Chemical Structure:

The structure features a central 1,3,5-triazine ring, which is a privileged scaffold in medicinal chemistry.[6] This core is asymmetrically substituted with three key functional groups:

-

An amino group (-NH2) at the C2 position, which can act as a hydrogen bond donor.

-

A morpholine ring at the C4 position, a common moiety in drug candidates known to improve pharmacokinetic properties such as solubility and metabolic stability.[7]

-

A chloromethyl group (-CH2Cl) at the C6 position, which provides a reactive handle for further chemical modifications and covalent interactions with biological targets.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

| Property | Value | Source(s) |

| CAS Registry Number | 21868-41-7 | [3][5] |

| Molecular Formula | C₈H₁₂ClN₅O | [5] |

| Molecular Weight | 229.67 g/mol | [4] |

| IUPAC Name | 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | [3] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated, likely soluble in organic solvents | N/A |

| Stability | Incompatible with strong oxidizing agents, strong acids, and bases.[4] | [4] |

| Hazardous Decomposition | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[4] | [4] |

Synthesis and Reaction Mechanisms

The synthesis of asymmetrically substituted 1,3,5-triazines like 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine leverages the differential reactivity of the chlorine atoms on the precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The stepwise nucleophilic substitution of these chlorines at different temperatures allows for controlled and selective introduction of various functional groups.[8]

A plausible and efficient synthetic pathway is outlined below. The rationale for this multi-step approach is to exploit the decreasing reactivity of the chlorine atoms on the triazine ring as they are sequentially replaced by electron-donating groups.

Experimental Protocol: A Plausible Synthesis Route

Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

-

Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of ammonia (1 equivalent) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.

Causality: The first chlorine atom is highly reactive and can be selectively substituted by a nucleophile like ammonia at low temperatures.

Step 2: Synthesis of 2-amino-4-chloro-6-(morpholin-4-yl)-1,3,5-triazine

-

Suspend 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) in a suitable solvent like dioxane or THF.

-

Add morpholine (1 equivalent) to the suspension.

-

Add an acid scavenger, such as sodium carbonate or triethylamine (2 equivalents), to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality: The second chlorine atom is less reactive than the first and requires a slightly elevated temperature for substitution by morpholine.

Step 3: Synthesis of 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

This final step involves the introduction of the chloromethyl group. A common method for this transformation on a triazine ring is not straightforward and may involve a multi-step process starting from a different precursor. However, a plausible route could involve the reaction of a suitable triazine precursor with a chloromethylating agent.

A more likely synthetic strategy would involve a different order of substitutions on the cyanuric chloride starting material. For instance, reacting cyanuric chloride first with morpholine, followed by a source for the chloromethyl group, and finally with ammonia. The precise conditions for each step would need to be carefully optimized to achieve the desired product with good yield and purity.[9]

Caption: Plausible synthetic pathway for CAS 21868-41-7.

Biological Activity and Potential Applications in Drug Development

While specific biological data for 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is not extensively reported in publicly available literature, the well-established pharmacological profile of 1,3,5-triazine derivatives allows for informed predictions of its potential applications.[1][2]

Anticancer Potential

The 1,3,5-triazine scaffold is a core component of several approved and investigational anticancer agents.[2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: Many triazine derivatives are potent inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10] The morpholine moiety, in particular, is frequently found in PI3K inhibitors.

-

Tubulin Polymerization Inhibition: Certain triazine derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.[10]

The presence of the reactive chloromethyl group in CAS 21868-41-7 suggests a potential for this compound to act as a covalent inhibitor. Covalent inhibitors can form a permanent bond with their target protein, leading to prolonged and often more potent inhibition. This makes them an attractive modality for drug development, particularly in oncology.

Antimicrobial Activity

Triazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][11]

-

Antifungal Activity: Several studies have reported the synthesis of morpholino-triazine derivatives with significant activity against pathogenic fungi like Candida albicans.[11][12] The mechanism of action can involve the inhibition of essential fungal enzymes.[12]

-

Antibacterial Activity: The triazine core has been incorporated into compounds designed to combat various bacterial strains, including multidrug-resistant ones.[13]

The combination of the triazine scaffold and the morpholine ring in CAS 21868-41-7 makes it a promising candidate for further investigation as a novel antimicrobial agent.

Caption: Potential therapeutic applications of CAS 21868-41-7.

Analytical Methodologies

The characterization and quantification of 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine would typically involve a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity and quantifying the compound. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the triazine ring exhibits strong absorbance (typically around 220-260 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification and quantification in complex matrices, LC-MS would be the method of choice. The mass spectrometer would be set to monitor for the parent ion of the compound (m/z 230.08 for [M+H]⁺).

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the presence of the protons on the morpholine ring, the chloromethyl group, and the amino group. The chemical shifts and coupling patterns would provide valuable structural information.

-

¹³C NMR would show the characteristic signals for the carbon atoms in the triazine ring, the morpholine moiety, and the chloromethyl group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the C-N and C-O bonds within the triazine and morpholine rings.

Safety and Handling

Based on available safety data sheets, 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine should be handled with caution.[4] It is classified as an irritant and may be harmful if ingested or inhaled.[4] The toxicological properties have not been fully investigated.[4] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4] All work should be conducted in a well-ventilated chemical fume hood.[4]

Conclusion

4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (CAS 21868-41-7) is a promising chemical entity for drug discovery and development. Its structure, featuring a privileged 1,3,5-triazine core, a pharmacokinetically favorable morpholine ring, and a reactive chloromethyl group, makes it a versatile platform for the synthesis of novel therapeutic agents. Based on the extensive research on related triazine derivatives, this compound holds significant potential for investigation as an anticancer and antimicrobial agent. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-morpholino-s-triazine. Benchchem.

- Molecules. (2025). Triazine Derivatives: Their Synthesis and Biological Properties-A Review. MDPI.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis.

- Dalton Transactions. (n.d.). Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. Royal Society of Chemistry.

- Current Organic Chemistry. (n.d.). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science.

- ChemicalBook. (n.d.). 2,4,6-tris(morpholino)-1,3,5-triazine synthesis.

- Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal.

- ResearchGate. (n.d.). Synthesis of chiral‐1,3,5‐triazine morpholine hybrids (8a–8g). Reaction....

- Context Analytics. (2025).

- Matrix Scientific. (2017). Safety Data Sheet: 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine.

- Key Organics Limited. (n.d.). Safety Data Sheet: 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine.

-

PubChem. (n.d.). (4-Chloro-6-morpholin-4-yl-[2][14][15]triazin-2-yl)-pyridin-3-ylmethyl-amine. National Center for Biotechnology Information.

- PubChem. (n.d.). [1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol.

- Zeng, T., et al. (2007). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online.

- ChemicalBook. (n.d.). 4-(chloromethyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine.

- Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal.

- Santa Cruz Biotechnology. (n.d.). This compound.

- CAS. (n.d.). CAS Registry.

- Bioregistry. (n.d.). CAS Registry Number.

- US EPA. (2024). CAS Registry - List Details - SRS.

- Al-Zaydi, K. M., et al. (2014). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules.

- Synthetic and Pharmaceutical Chemistry. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- BLDpharm. (n.d.). 13882-73-0|4-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine.

- 3M. (2018).

- Sigma-Aldrich. (2025).

- Covestro Solution Center. (n.d.).

- CAS. (n.d.). CAS Registry Services.

- Zeng, T., et al. (2007). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online.

- PubChem. (n.d.). 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine.

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron.

- Alhameed, R., et al. (2020). Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. Molecules.

- ChemicalBook. (n.d.). 4-(Chloromethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine CAS#: 90797-31-2.

- NIST. (n.d.). CAS Number Search.

- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- Molecules. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.

- Blotny, G. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.

- OUCI. (n.d.). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds.

- Chemistry Europe. (n.d.).

- PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. staging.keyorganics.net [staging.keyorganics.net]

- 4. matrixscientific.com [matrixscientific.com]

- 5. scbt.com [scbt.com]

- 6. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds [ouci.dntb.gov.ua]

- 11. mdpi.com [mdpi.com]

- 12. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Reactivity of the chloromethyl group in substituted triazines

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in Substituted Triazines for Advanced Synthetic Applications

Abstract

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile and tunable reactivity. While the nucleophilic aromatic substitution (SNAr) of chloro-substituted triazines is well-documented, the distinct reactivity of the chloromethyl group appended to the triazine ring offers a unique and powerful synthetic handle. This guide provides an in-depth analysis of the factors governing the reactivity of chloromethyl-substituted triazines. We will differentiate its SN2-type mechanism from the SNAr pathway of halo-triazines, explore the electronic influence of the triazine core, and present field-proven experimental protocols for its reaction with various nucleophiles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile functionality in the design and synthesis of novel molecular entities.

The 1,3,5-Triazine Core: A Foundation of Chemical Versatility

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms.[1] This arrangement of three electronegative nitrogen atoms creates a significantly electron-deficient (π-deficient) ring system, which is the fundamental origin of its characteristic reactivity.[1][2] This unique electronic nature has made the s-triazine scaffold a cornerstone in various fields, from agrochemicals to polymers.[3][4] In pharmaceutical sciences, it is considered a "privileged structure," appearing in numerous approved drugs such as the anti-cancer agent Altretamine (Hexamethylmelamine) and the anti-fungal Bemotrizinol, underscoring its favorable pharmacokinetic and safety profiles.[5][6][7] The synthetic accessibility and the ability to precisely functionalize the triazine core have cemented its role as a critical building block in modern drug discovery.[4][8]

Foundational Reactivity: Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

To fully appreciate the unique reactivity of the chloromethyl group, it is essential first to understand the dominant reaction pathway for chlorine atoms attached directly to the triazine ring: Nucleophilic Aromatic Substitution (SNAr). The starting material for a vast number of triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3][6]

The electron-deficient nature of the triazine ring makes the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[2] A key feature of this system is the ability to perform sequential, controlled substitutions by carefully managing the reaction temperature.[2][9]

-

First Substitution: Occurs at low temperatures (e.g., 0-5 °C) as the ring is highly activated.

-

Second Substitution: Requires moderately higher temperatures (e.g., room temperature) because the first nucleophile, typically an electron-donating group, slightly deactivates the ring towards further attack.[2]

-

Third Substitution: Necessitates more forcing conditions, such as heating, to overcome the increased electron density of the ring.[2][9]

This predictable, temperature-dependent reactivity allows for the rational synthesis of mono-, di-, and tri-substituted triazines with high precision, making it a cornerstone of combinatorial chemistry and library synthesis.[3][10] The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][11]

Caption: Controlled, sequential substitution on the triazine core.

The Chloromethyl Group: A Distinct Reactive Handle

While a chlorine atom on the triazine ring undergoes SNAr, a chlorine atom on a methyl substituent (-CH₂Cl) exhibits fundamentally different reactivity, akin to that of a benzyl chloride. This group undergoes nucleophilic substitution via an SN2 mechanism.

The powerful electron-withdrawing nature of the adjacent triazine ring plays a decisive role in this reactivity. It intensely polarizes the C-Cl bond, making the methylene carbon highly electrophilic and thus extremely susceptible to nucleophilic attack. This strong inductive effect significantly enhances the rate of SN2 reactions compared to standard alkyl chlorides. Conversely, the same electron-withdrawing effect destabilizes any potential carbocation intermediate, effectively precluding an SN1 pathway.

Key Factors Influencing Reactivity:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiophenols, secondary amines) will react more rapidly than weaker ones (e.g., alcohols, water).

-

Solvent: Polar aprotic solvents such as DMF, THF, or Acetonitrile are ideal as they can solvate the cation of the nucleophile's salt without solvating the nucleophile itself, thus enhancing its reactivity.

-

Leaving Group: Chloride is an excellent leaving group, facilitating the substitution.

-

Steric Hindrance: As with all SN2 reactions, steric bulk around the reacting center or on the nucleophile will slow the reaction rate.

Caption: The SN2 mechanism for nucleophilic substitution.

Synthetic Strategies and Experimental Protocols

A self-validating experimental design requires a robust synthesis of the starting material followed by well-defined reaction protocols.

Synthesis of Chloromethyl-Triazines

Chloromethyl-triazines are not as commonly available as their chloro-triazine counterparts and often require synthesis. A reliable method involves the chlorination of a corresponding hydroxymethyl-triazine, which can be prepared from an amino-triazine and formaldehyde.[12]

Protocol: Synthesis of 2-Amino-4-(chloromethyl)-6-methoxy-1,3,5-triazine

-

Step 1: Hydroxymethylation.

-

To a solution of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) in a 1:1 mixture of dioxane and water, add aqueous formaldehyde (37%, 1.5 eq).

-

Adjust the pH to 8.5-9.0 using a 1M NaOH solution.

-

Stir the mixture at 50 °C for 6 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroxymethyl intermediate.

-

-

Step 2: Chlorination.

-

Dissolve the crude 2-amino-4-(hydroxymethyl)-6-methoxy-1,3,5-triazine from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 15 minutes. Causality: Thionyl chloride is an excellent reagent for converting alcohols to chlorides via a mechanism that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure chloromethyl-triazine.

-

Nucleophilic Substitution Reactions of Chloromethyl-Triazines

The following protocols outline general procedures for reacting a chloromethyl-triazine with common nucleophiles.

Protocol 1: Reaction with N-Nucleophiles (e.g., Morpholine)

-

Dissolve the chloromethyl-triazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add morpholine (1.2 eq) followed by potassium carbonate (K₂CO₃) (1.5 eq). Causality: K₂CO₃ is a mild inorganic base sufficient to scavenge the HCl generated during the reaction without causing side reactions. DMF is an excellent polar aprotic solvent for this SN2 reaction.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize or purify by column chromatography if necessary.

Protocol 2: Reaction with S-Nucleophiles (e.g., 4-methylthiophenol)

-

To a solution of 4-methylthiophenol (1.1 eq) in anhydrous tetrahydrofuran (THF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt in situ. Causality: Pre-forming the thiolate anion significantly increases its nucleophilicity, leading to a faster and cleaner reaction.

-

Add a solution of the chloromethyl-triazine (1.0 eq) in THF dropwise.

-

Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The choice of nucleophile, base, and solvent significantly impacts reaction outcomes. The following table provides representative data for the substitution on a generic chloromethyl-triazine to guide experimental design.

| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Time (h) | Representative Yield (%) |

| Piperidine | K₂CO₃ | DMF | 25 | 12 | >90% |

| Aniline | DIEA | ACN | 60 | 24 | 75-85% |

| Phenol | Cs₂CO₃ | THF | 50 | 18 | 80-90% |

| Benzyl Mercaptan | K₂CO₃ | DMF | 25 | 6 | >95% |

| Sodium Azide | N/A | DMSO | 40 | 8 | >90% |

Data is illustrative and may vary based on the specific triazine substituents.

Applications in Drug Discovery and Bioconjugation

The chloromethyl-triazine moiety is a powerful and versatile electrophilic linker. Its well-defined SN2 reactivity allows for the systematic and efficient construction of compound libraries for structure-activity relationship (SAR) studies.[13] By reacting a single chloromethyl-triazine intermediate with a diverse panel of amines, thiols, or phenols, researchers can rapidly generate novel chemical entities for biological screening.[14]

Furthermore, this reactive group holds potential in bioconjugation chemistry.[6] The ability to react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amino group of lysine, makes it a candidate for covalently linking triazine-based payloads (e.g., fluorophores, drugs) to proteins or other biological targets. The reaction kinetics can be tuned by modifying the electronic properties of the other substituents on the triazine ring, offering a sophisticated tool for chemical biologists.

Conclusion

The chloromethyl group on a substituted triazine is a distinct and highly valuable reactive center. Its reactivity is governed by a classic SN2 mechanism, which is significantly enhanced by the strong electron-withdrawing nature of the triazine ring. Understanding this principle, and distinguishing it from the SNAr reactivity of halo-triazines, allows chemists to strategically employ this group as a versatile linker. The reliable and high-yielding substitution reactions, coupled with accessible synthetic protocols, empower researchers in drug discovery and chemical biology to efficiently synthesize novel and complex molecules with designed functionalities.

References

-

Kumar, A., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicinal Drug Research, 1(1). [Link]

-

El-fakgariny, M., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

-

Chen, Z., et al. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews. [Link]

-

Abdel-Wahab, B. F., et al. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]

-

Kumar, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Request PDF. [Link]

-

Frank, R. (2001). Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. Journal of Peptide Research. [Link]

-

Hurst, D. T., et al. (1984). Synthesis of some β-trichloromethyl-azines and -diazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Unknown Author. NucleophilicSubstitutionReaction... Publication Source Unknown. [Link]

-

Blaskovits, F., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

-

Posevins, D. S., et al. (2018). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. ResearchGate. [Link]

-

Wikipedia. (2024). Formaldehyde. Wikipedia. [Link]

-

Kumar, S., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. [Link]

-

Taha, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Rybakova, A. V., et al. (2018). Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines. Request PDF. [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

-

Blaskovits, F., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules. [Link]

-

Soliman, S. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link]

-

Anikin, V. M., et al. (2008). Trinitromethylation reactions of chloro-1,3,5-triazines. Request PDF. [Link]

-

Riffat, M. R., et al. (1996). Kinetic studies of the reactions of atomic chlorine with N-methylmethylenimine and 1,3,5-trimethylhexahydro-1,3,5-triazine. ResearchGate. [Link]

-

Kumar, S., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]

-

Kaur, R., et al. (2021). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. [Link]

-

Rybak, W. (2003). Fused Heterocyclic Systems with s-Triazine Ring. Part 21. Synthesis of Novel Trichloromethyl Substituted Azolo[5][8][15]triazines. Request PDF. [Link]

-

Kumar, S., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Pharmaceuticals. [Link]

-

Shinde, P., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals. [Link]

-

Zhang, T., et al. (2018). Elucidating the Reaction Mechanisms Between Triazine and Hydrogen Sulfide With pH Variation Using Mass Spectrometry. Analytical Chemistry. [Link]

-

Taylor, M. J., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. [Link]

-

Taylor, M. J., et al. (2018). Hydrogen Sulfide Scavenging by 1,3,5-Triazinanes. Comparison of the Rates of Reaction. Industrial & Engineering Chemistry Research. [Link]

Sources

- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalscitechocean.com [globalscitechocean.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Formaldehyde - Wikipedia [en.wikipedia.org]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

The Diverse Biological Landscape of Morpholino-Triazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,5-triazine scaffold, characterized by its six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability allows for the facile introduction of various substituents at the 2, 4, and 6 positions, leading to a vast chemical space with diverse biological activities. Among the numerous derivatives, those incorporating one or more morpholine moieties have garnered significant attention for their potent and varied pharmacological effects. This technical guide provides an in-depth exploration of the biological activities of morpholino-triazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. We will delve into the mechanisms of action, structure-activity relationships, and detailed experimental protocols for evaluating these activities, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Versatility of the Morpholino-Triazine Scaffold

The s-triazine core's journey in drug discovery has been marked by a continuous unveiling of its therapeutic potential. The incorporation of the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, has proven to be a particularly fruitful strategy in the design of novel bioactive molecules. The morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, and its oxygen atom can act as a crucial hydrogen bond acceptor, facilitating strong interactions with biological targets. This unique combination of the triazine and morpholine pharmacophores has given rise to a class of compounds with a broad spectrum of biological activities, making them a compelling subject of investigation for the development of new therapeutic agents.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholino-triazine derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a wide range of cancer cell lines. Their primary mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, most notably the PI3K/mTOR and EGFR pathways.

Mechanism of Action: Dual Inhibition of PI3K/mTOR Signaling

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several morpholino-triazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, offering the advantage of simultaneously blocking two key nodes in this critical pathway.[3][4][5]

One of the morpholine rings in these derivatives often plays a crucial role in binding to the hinge region of the kinase domain of both PI3K and mTOR, forming a key hydrogen bond with the backbone amide of a valine residue.[6] This interaction is a common feature of many ATP-competitive kinase inhibitors.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; TSC [label="TSC1/2", fillcolor="#F1F3F4"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MorpholinoTriazine [label="Morpholino-Triazine\nDerivatives", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; mTORC2 -> Akt [label=" Phosphorylates\n(Ser473)"]; PDK1 -> Akt [label=" Phosphorylates\n(Thr308)"]; Akt -> TSC [label=" Inhibits"]; TSC -> Rheb [label=" Inhibits"]; Rheb -> mTORC1 [label=" Activates"]; mTORC1 -> S6K; mTORC1 -> _4EBP1; S6K -> Proliferation; _4EBP1 -> Proliferation; Akt -> Survival;

// Inhibition MorpholinoTriazine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; MorpholinoTriazine -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed]; MorpholinoTriazine -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed]; } caption: PI3K/mTOR Signaling Pathway Inhibition.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is another key player in cancer development, and its overexpression or mutation can lead to uncontrolled cell proliferation.[7][8] Morpholino-triazine derivatives have also been developed as potent inhibitors of EGFR tyrosine kinase.[9] The substitution of the 1,3,5-triazine ring with morpholine and aniline moieties has been shown to enhance the potency of these compounds as EGFR inhibitors.[7]

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#F1F3F4"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Grb2 [label="Grb2/Shc", fillcolor="#F1F3F4"]; SOS [label="SOS", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; PI3K_EGFR [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt_EGFR [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_EGFR [label="Proliferation/\nSurvival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MorpholinoTriazine_EGFR [label="Morpholino-Triazine\nDerivatives", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label=" Binds"]; EGFR -> Grb2; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation_EGFR; EGFR -> PI3K_EGFR; PI3K_EGFR -> Akt_EGFR; Akt_EGFR -> Proliferation_EGFR;

// Inhibition MorpholinoTriazine_EGFR -> EGFR [arrowhead=tee, color="#EA4335", style=dashed]; } caption: EGFR Signaling Pathway Inhibition.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, morpholino-triazine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][11] Some derivatives have been observed to arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing.[12] The induction of apoptosis is a crucial mechanism for the elimination of cancer cells and is often a downstream consequence of the inhibition of survival pathways like PI3K/Akt.

Quantitative Data on Anticancer Activity

The anticancer potency of morpholino-triazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Bis(morpholino-1,3,5-triazine) | PI3K/mTOR | Various | Sub-nanomolar to low micromolar | [3][4] |

| Morpholino-triazine dipeptide | Not specified | MCF-7 (Breast) | < 1 | |

| Tri-substituted s-triazine | Not specified | PA-1 (Ovarian), HT-29 (Colon) | Potent activity | [13] |

| Dimorpholinyl-1,3,5-triazine | PI3K/mTOR | SW620 (Colon) | 8.71 - 21.77 | [14] |

| Pyrazolyl-s-triazine | EGFR/PI3K/mTOR | HCT-116 (Colon) | 0.50 |

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the morpholino-triazine derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed Cells\n(96-well plate)"]; Treat [label="Treat with\nMorpholino-Triazine\nDerivatives"]; Incubate [label="Incubate\n(e.g., 48h)"]; Add_MTT [label="Add MTT\nReagent"]; Incubate_MTT [label="Incubate\n(2-4h)"]; Solubilize [label="Add Solubilization\nSolution"]; Read [label="Read Absorbance\n(570 nm)"]; Analyze [label="Calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } caption: MTT Assay Workflow.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with the test compound for a defined period, then harvest both adherent and floating cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the incorporated dye, which is proportional to the DNA content.

-

Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate the cell populations based on their fluorescence profiles.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant microbial pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Morpholino-triazine derivatives have shown promising activity against a range of bacteria and fungi.

Antibacterial Activity

Certain morpholino-triazine derivatives, particularly bis-morpholino triazine quaternary ammonium salts, have been synthesized and evaluated for their antibacterial properties. These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Antifungal Activity

Several studies have reported the antifungal activity of s-triazine derivatives containing a morpholine moiety against various fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. The presence of the morpholine ring, often in combination with other substituents, appears to be important for antifungal activity.

Quantitative Data on Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Bis-morpholino triazine quaternary ammonium salts | S. aureus | 50 | |

| Bis-morpholino triazine quaternary ammonium salts | E. coli | 400 | |